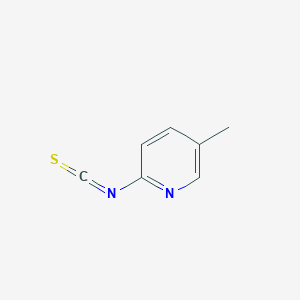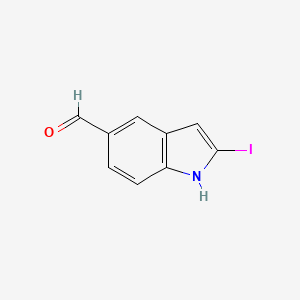
3-Methyl-2-oxo-2H-chromen-7-yl Propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-oxo-2H-chromen-7-yl Propionate is a chemical compound with the molecular formula C13H12O4. It is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-2H-chromen-7-yl Propionate typically involves the esterification of 3-methyl-2-oxo-2H-chromen-7-ol with propionic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-oxo-2H-chromen-7-yl Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propionate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methyl-2-oxo-2H-chromen-7-yl Propionate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of fragrances, flavorings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-oxo-2H-chromen-7-yl Propionate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparación Con Compuestos Similares
3-Methyl-2-oxo-2H-chromen-7-yl Propionate can be compared with other coumarin derivatives:
3-Methyl-2H-chromen-2-one: Similar structure but lacks the propionate group.
7-Hydroxy-3-methyl-2H-chromen-2-one: Contains a hydroxyl group instead of the propionate group.
3-Methyl-2-oxo-2H-chromen-4-yl Propionate: Similar structure but with a different substitution pattern.
These compounds share some common properties but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C13H12O4 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(3-methyl-2-oxochromen-7-yl) propanoate |
InChI |
InChI=1S/C13H12O4/c1-3-12(14)16-10-5-4-9-6-8(2)13(15)17-11(9)7-10/h4-7H,3H2,1-2H3 |
Clave InChI |
UXWUEPZJGRIGMB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane](/img/structure/B13694465.png)
![[5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol](/img/structure/B13694472.png)
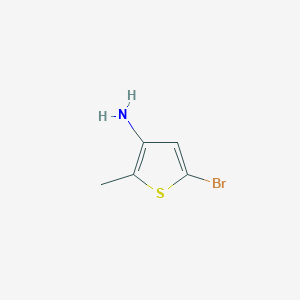
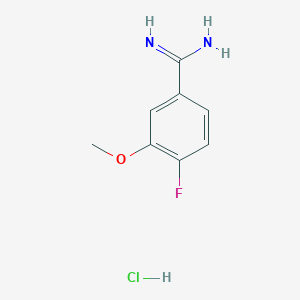
![Trimethyl[2-(tributylstannyl)ethenyl]silane](/img/structure/B13694505.png)
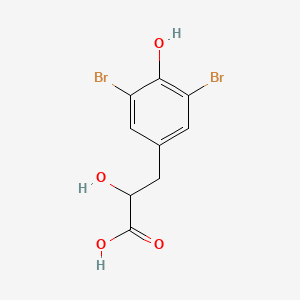


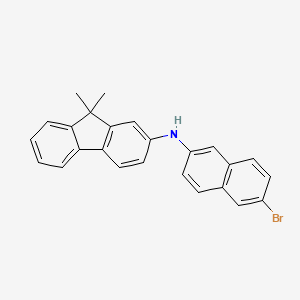

![3'-(Diethylamino)-6'-hydroxy-2-(2-hydroxyethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13694541.png)
